

Comparative Thermal Analysis of Citrocarbonate and Its Analogues: A Guide for Researchers

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Compound of Interest

Compound Name: *Citrocarbonate*

Cat. No.: *B14171856*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thermal properties of the pharmaceutical preparation **Citrocarbonate** and its primary components and analogues. The data presented is compiled from various scientific sources and is intended to support research and development in pharmaceuticals.

Citrocarbonate is a pharmaceutical formulation primarily used as an antacid and urinary alkalinizer. It is not a single chemical compound but a mixture whose main active ingredients are sodium bicarbonate and citric acid. Formulations may also include other salts such as sodium citrate, calcium lactate, sodium chloride, monobasic sodium phosphate, and magnesium sulfate. Understanding the thermal behavior of this mixture and its individual components is crucial for drug formulation, stability studies, and manufacturing processes.

This guide focuses on the comparative thermal analysis of the key components of **Citrocarbonate** and their common analogues using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Comparative Thermal Analysis Data

The following tables summarize the quantitative data obtained from TGA and DSC analyses of the primary components of **Citrocarbonate** and their analogues. It is important to note that thermal analysis results can be influenced by experimental conditions such as heating rate and atmosphere.

Compound	Analysis Type	Key Thermal Events	Onset Temperature (°C)	Peak Temperature (°C)	Weight Loss (%)	Enthalpy (ΔH) (J/g)	Reference
Sodium Bicarbonate (NaHCO ₃)	TGA/DS C	Decomposition to Na ₂ CO ₃ , H ₂ O, and CO ₂	85 - 140	161.5 - 171	36.3 - 36.9	594.7	[1]
Citric Acid (Anhydrous)	TGA/DS C	Melting and Decomposition (Melting)	~153	214 (Decomposition)	>80	-	[2]
Sodium Citrate (Dihydrate)	TGA/DS C	Dehydration	-	176	~12	-	[3]
Decomposition	>230	325	-	-	[3][4]		
Potassium Bicarbonate (KHCO ₃)	TGA/DS C	Decomposition to K ₂ CO ₃ , H ₂ O, and CO ₂	100 - 120	-	-	66.28 kJ/mol (ΔH of reaction)	[5][6]
Calcium Lactate (Pentahydrate)	TGA	Dehydration (loss of 4 H ₂ O)	30	-	23.3	-	[7]
Dehydration (loss of 1 H ₂ O)	120	-	18.7	-	[7]		
Decomposition	>200	-	-	-	[7]		

Citric						
Acid and						
Sodium						
Bicarbon	DSC	Two-step decompo sition	~155 (Step 1)	~198 (Step 2)	-	-
ate						
Mixture						

[\[2\]](#)

Experimental Protocols

The data presented in this guide is based on standard thermal analysis methodologies. While specific parameters may vary between studies, the following outlines typical experimental protocols for TGA and DSC analysis of pharmaceutical powders.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere.

- **Sample Preparation:** A small amount of the powdered sample (typically 5-20 mg) is placed in a tared TGA pan, commonly made of alumina or platinum.
- **Instrument Setup:** The TGA instrument is calibrated for mass and temperature. An inert atmosphere (e.g., nitrogen) or a reactive atmosphere (e.g., air) is purged through the furnace at a constant flow rate (e.g., 20-100 mL/min).
- **Thermal Program:** The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate, typically 10°C/min or 20°C/min.
- **Data Analysis:** The change in mass is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage of weight loss at each step. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of weight loss.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

- **Sample Preparation:** A small amount of the powdered sample (typically 2-10 mg) is accurately weighed and hermetically sealed in a DSC pan, usually made of aluminum. An empty sealed pan is used as a reference.
- **Instrument Setup:** The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium). A controlled atmosphere, typically inert (e.g., nitrogen), is maintained.
- **Thermal Program:** The sample and reference are subjected to a controlled temperature program, which often includes heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.
- **Data Analysis:** The heat flow to the sample is recorded as a function of temperature. Endothermic events (e.g., melting, decomposition) and exothermic events (e.g., crystallization) are observed as peaks on the DSC thermogram. The onset temperature, peak temperature, and the area of the peak (which corresponds to the enthalpy change, ΔH) are determined from the analysis of the curve.

Visualizations

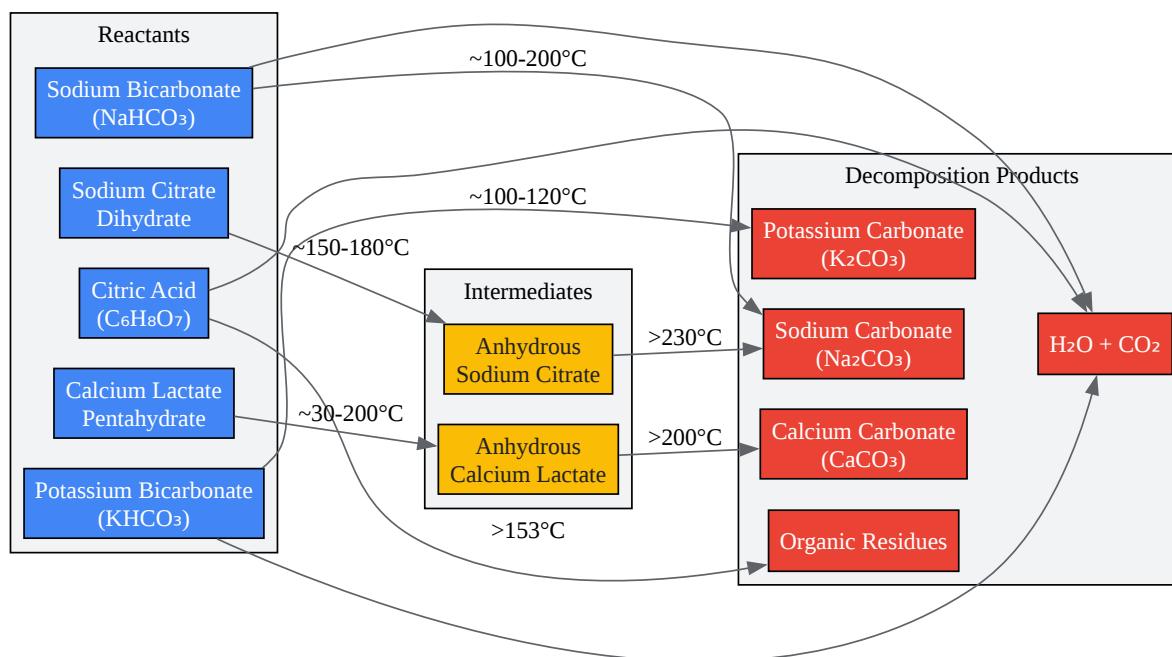
Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for conducting a comparative thermal analysis of pharmaceutical compounds.

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Comparative Decomposition Pathways

This diagram illustrates the primary decomposition pathways of the key components of **Citrocarbonate** and its analogues upon heating.



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